1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione
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Overview
Description
“1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione” is a chemical compound with the CAS Number: 746608-55-9 . It has a molecular weight of 154.13 and its IUPAC name is 1-allyl-2,4,5-imidazolidinetrione . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione” is C6H6N2O3 . The InChI code is 1S/C6H6N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2H,1,3H2,(H,7,9,11) .Physical And Chemical Properties Analysis
“1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione” is a powder that is stored at room temperature . It has a molecular weight of 154.12 and a molecular formula of C6H6N2O3 . The melting point is between 139-144 degrees .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including 1,3-diazolidine-2,4,5-trione, have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. These compounds could play a role in combating drug-resistant bacteria, addressing the growing problem of antimicrobial resistance .
Anti-Inflammatory Properties
Imidazole-containing compounds often possess anti-inflammatory effects. Researchers have investigated their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .
Other Applications
Beyond the mentioned fields, 1,3-diazolidine-2,4,5-trione derivatives may have additional applications, such as antiviral, antipyretic, and antifungal activities. Researchers continue to explore their diverse pharmacological properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
1-prop-2-enylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2H,1,3H2,(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLVUPSTBNLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione |
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